(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 911669-75-5
VCID: VC6779393
InChI: InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1
SMILES: C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride

CAS No.: 911669-75-5

Cat. No.: VC6779393

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride - 911669-75-5

Specification

CAS No. 911669-75-5
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69
IUPAC Name (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1
Standard InChI Key ZYBLLQBDSSXXLP-MTICXXPYSA-N
SMILES C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl

Introduction

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride, commonly referred to as rebamipide hydrochloride, is a chiral amino acid derivative. It is widely used in scientific research due to its biological significance and therapeutic potential. The compound is a derivative of indole, a structure found in numerous natural products and biologically active molecules. Its applications span gastrointestinal health, neuroprotection, and antioxidant research.

Biological Significance

  • Gastrointestinal Health:
    The compound has been extensively studied for its protective effects on gastric mucosa. It modulates inflammatory responses and reduces oxidative stress, making it a candidate for treating ulcers and related conditions.

  • Neuroprotection:
    Research indicates that (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride exhibits neuroprotective properties by mitigating oxidative damage in neural tissues.

  • Antioxidant Activity:
    The compound demonstrates free radical scavenging activity, contributing to its therapeutic potential in diseases involving oxidative stress.

Synthesis

The synthesis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride involves multi-step reactions, typically starting from indole derivatives. Key steps include:

  • Functionalization of the indole ring.

  • Introduction of the amino and propanoic acid groups.

  • Conversion to the hydrochloride salt for improved stability.

Mechanism of Action

The biological effects of the compound are mediated through:

  • Modulation of inflammatory cytokines.

  • Enhancement of cellular antioxidant defenses.

  • Stabilization of gastric epithelial cells under stress conditions.

Applications

Application AreaDetails
PharmacologyStudied for its potential in treating ulcers and neurodegenerative diseases
Biomedical ResearchUsed as a tool to study oxidative stress mechanisms and inflammatory pathways
Chemical SynthesisServes as a precursor for synthesizing complex bioactive molecules

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